molecular formula C23H18Cl2O4 B10950044 (2E)-3-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)prop-2-en-1-one

(2E)-3-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10950044
M. Wt: 429.3 g/mol
InChI Key: SRBZODNUWJWOPZ-RMKNXTFCSA-N
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Description

(E)-3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)-2-propen-1-one is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as phenyl, methoxy, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)-2-propen-1-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorophenol, 4-methoxybenzaldehyde, and 2-hydroxyacetophenone.

    Formation of Intermediate: The first step involves the reaction of 2,4-dichlorophenol with formaldehyde to form 3-(2,4-dichlorophenoxy)methylbenzaldehyde.

    Condensation Reaction: The intermediate is then subjected to a Claisen-Schmidt condensation reaction with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)-2-propen-1-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

    Pathway Modulation: Affecting key pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A herbicide with a similar phenoxy structure.

    4-Methoxybenzaldehyde: A precursor in the synthesis of various organic compounds.

    2-Hydroxyacetophenone: A key intermediate in the synthesis of flavonoids and other bioactive molecules.

Uniqueness

(E)-3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)-2-propen-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H18Cl2O4

Molecular Weight

429.3 g/mol

IUPAC Name

(E)-3-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H18Cl2O4/c1-28-22-10-7-15(6-9-21(27)18-4-2-3-5-20(18)26)12-16(22)14-29-23-11-8-17(24)13-19(23)25/h2-13,26H,14H2,1H3/b9-6+

InChI Key

SRBZODNUWJWOPZ-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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